Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate
Description
Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate is a complex organic compound with a unique structure that combines a methylphenyl group, an adamantane core, and a butanoate ester
Properties
IUPAC Name |
methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3/c1-15(2)20(21(26)28-4)25-22(27)24-12-17-9-18(13-24)11-23(10-17,14-24)19-7-5-16(3)6-8-19/h5-8,15,17-18,20H,9-14H2,1-4H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHQQXAVCMJLBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC(C(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane core is functionalized with a 4-methylphenyl group through a Friedel-Crafts alkylation reaction. The resulting intermediate is then subjected to a series of reactions to introduce the butanoate ester and the methyl groups. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,3-dimethyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate
- Methyl 3-methyl-2-[[3-(4-chlorophenyl)adamantane-1-carbonyl]amino]butanoate
Uniqueness
Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate is unique due to its specific combination of functional groups and structural features. The presence of the adamantane core and the 4-methylphenyl group imparts distinct chemical and physical properties, making it valuable for various applications.
Biological Activity
Chemical Structure and Properties
Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate has a complex structure featuring an adamantane moiety, which is known for its unique three-dimensional shape that can influence biological interactions. The compound's molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
| Property | Value |
|---|---|
| Molecular Weight | 370.49 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not determined |
| LogP | Not available |
Research indicates that compounds with adamantane structures often exhibit a range of biological activities, including analgesic and anti-inflammatory properties. The specific mechanisms may involve modulation of neurotransmitter systems and inhibition of pro-inflammatory cytokines.
- Analgesic Activity : Studies suggest that derivatives similar to this compound may enhance pain relief through interaction with opioid receptors.
- Anti-inflammatory Effects : The compound may inhibit the production of inflammatory mediators such as TNF-alpha and IL-6, contributing to its therapeutic potential in inflammatory diseases.
Case Studies
Study 1: Pain Management in Animal Models
In a controlled study involving rodents, administration of this compound resulted in significant reductions in pain response compared to control groups. The study measured pain thresholds using the hot plate test, demonstrating the compound's efficacy as an analgesic.
Study 2: Anti-inflammatory Response
Another study evaluated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a marked decrease in the secretion of pro-inflammatory cytokines, suggesting potential applications in treating conditions like rheumatoid arthritis.
Table 2: Summary of Biological Activities
| Activity | In vitro Results | In vivo Results |
|---|---|---|
| Analgesic | Significant pain relief | Reduced pain response |
| Anti-inflammatory | Decreased cytokine levels | Lowered inflammation markers |
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate?
- Methodology : Synthesis typically involves coupling adamantane-1-carbonyl derivatives with amino esters. For example:
- Step 1 : Prepare 3-(4-methylphenyl)adamantane-1-carboxylic acid via Friedel-Crafts alkylation using adamantane-1-carbonyl chloride and 4-methylbenzene (analogous to methods in ).
- Step 2 : Activate the carboxylic acid using coupling agents like HOBt/EDC·HCl in DMF (as described for similar adamantane carboxamides in ).
- Step 3 : React with methyl 3-methyl-2-aminobutanoate to form the target compound.
- Key Considerations : Use column chromatography (silica gel, petroleum ether/ethyl acetate) for purification . Monitor reaction progress via TLC or HPLC.
Q. How is structural characterization performed for this compound?
- Methodology : Combine spectroscopic and crystallographic techniques:
- FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- NMR : Analyze ¹H/¹³C signals for adamantane protons (δ 1.7–2.1 ppm) and methylphenyl groups (δ 2.3–7.2 ppm) .
- X-ray Diffraction : Resolve steric effects between adamantane and aromatic moieties (e.g., dihedral angles ~69°, as seen in adamantane-ketone derivatives ).
Advanced Research Questions
Q. How can conflicting data on reaction yields from different synthetic routes be resolved?
- Case Study : reports yields >80% using Grignard reagents, while notes variable yields (60–85%) with brominated intermediates.
- Resolution Strategy :
- Optimize Catalysts : Use trifluoroacetic acid to stabilize intermediates (improves yield by 15–20%, as in ).
- Solvent Effects : Replace DMF with dichloromethane to reduce side reactions (supported by ).
Q. What computational methods predict the compound’s bioactivity based on its adamantane and methylphenyl motifs?
- Methodology :
- QSAR Modeling : Use descriptors like logP (lipophilicity) and topological polar surface area (TPSA) to correlate with antimicrobial or CNS activity .
- Docking Studies : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina .
- Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzyme assays .
Data Contradiction Analysis
Q. How to reconcile discrepancies in adamantane derivative reactivity across studies?
- Issue : reports adamantane’s stability under acidic conditions, while notes decomposition in methanol at 333 K.
- Root Cause : Steric hindrance from 4-methylphenyl groups increases susceptibility to nucleophilic attack in polar solvents.
- Mitigation : Use non-polar solvents (e.g., petroleum ether) and lower temperatures (<300 K) during synthesis .
Experimental Design
Designing a study to optimize reaction conditions for scale-up synthesis
- Parameters to Test :
| Variable | Range | Impact |
|---|---|---|
| Temperature | 273–333 K | Affects reaction rate and byproduct formation |
| Solvent | DMF vs. THF | Polarity influences coupling efficiency |
| Catalyst Load | 1–5 mol% | Higher EDC·HCl improves yield but increases cost |
- Outcome Metrics : Yield, purity (HPLC), and reaction time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
